molecular formula C22H19N3O4 B15025228 methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B15025228
M. Wt: 389.4 g/mol
InChI Key: DPTLDIPPNQGRTP-LFIBNONCSA-N
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Description

Methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves several steps. One common synthetic route includes the cycloaddition reactions involving acridine-based dipolarophiles, which reveal distinct regioselectivity patterns influenced mainly by electronic factors . The formation of regioisomers is favored under specific conditions, such as the use of 4-methoxybenzonitrile oxide . Industrial production methods may involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate include:

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C22H19N3O4/c1-13-7-5-9-18(15(13)3)29-20-17(11-16(12-23)22(27)28-4)21(26)25-10-6-8-14(2)19(25)24-20/h5-11H,1-4H3/b16-11+

InChI Key

DPTLDIPPNQGRTP-LFIBNONCSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)OC)C

Origin of Product

United States

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